molecular formula C15H28I2N2 B1664916 trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide CAS No. 63951-23-5

trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide

Cat. No.: B1664916
CAS No.: 63951-23-5
M. Wt: 490.2 g/mol
InChI Key: YIGNINFAAFTVJS-UHFFFAOYSA-L
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Description

trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide: is a bioactive chemical compound with the molecular formula C15H28IN2+ and a molar mass of 363.31 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide typically involves the reaction of 3-(p-TRIMETHYLAMMONIOPHENYL)PROPYL)TRIMETHYL with iodine under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction and high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.

Biology: In biological research, it is studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine: In medicine, it is investigated for its potential therapeutic applications, including its use as a drug candidate for certain diseases.

Industry: In the industrial sector, this compound is used in the production of various chemical products and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide involves its interaction with specific molecular targets and pathways within cells. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • AMMONIUM, (3-(p-TRIMETHYLAMMONIOPHENYL)PROPYL)TRIMETHYL-, DIBROMIDE
  • AMMONIUM, (3-(p-TRIMETHYLAMMONIOPHENYL)PROPYL)TRIMETHYL-, DICHLORIDE

Uniqueness: Compared to similar compounds, trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide is unique due to its specific iodine content, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications.

Properties

CAS No.

63951-23-5

Molecular Formula

C15H28I2N2

Molecular Weight

490.2 g/mol

IUPAC Name

trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide

InChI

InChI=1S/C15H28N2.2HI/c1-16(2,3)13-7-8-14-9-11-15(12-10-14)17(4,5)6;;/h9-12H,7-8,13H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

YIGNINFAAFTVJS-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-]

Canonical SMILES

C[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ammonium, (3-(p-trimethylammoniophenyl)propyl)trimethyl-, diiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide

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